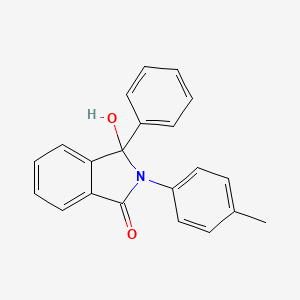

3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Description

Properties

CAS No. |

3532-71-6 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

3-hydroxy-2-(4-methylphenyl)-3-phenylisoindol-1-one |

InChI |

InChI=1S/C21H17NO2/c1-15-11-13-17(14-12-15)22-20(23)18-9-5-6-10-19(18)21(22,24)16-7-3-2-4-8-16/h2-14,24H,1H3 |

InChI Key |

RSLLZVWKCCWWFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Lithiation

- The synthesis begins with N-phenylisoindolinone or related benzoisoindolinone derivatives.

- Treatment with alkyllithium reagents such as n-butyllithium, sec-butyllithium, or isopropyllithium in tetrahydrofuran (THF) under inert atmosphere (argon) at low temperatures (−78 °C to 0 °C) generates a lithiated intermediate at the aromatic ring adjacent to the lactam moiety.

Electrophilic Quenching

- The lithiated intermediate is then reacted with electrophiles such as carboxylic esters (e.g., ethyl benzoate) or aldehydes to introduce the hydroxy group at position 3.

- Gradual warming to room temperature facilitates the reaction progression.

- The reaction mixture is quenched with methanol or aqueous ammonium chloride to neutralize excess reagents and to hydrolyze intermediates.

Workup and Purification

- After quenching, the mixture is extracted with organic solvents like dichloromethane (DCM) or ethyl acetate.

- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

- The crude product is purified by flash chromatography using solvent systems such as hexane/ethyl acetate mixtures.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF | Dry, oxygen-free |

| Temperature | −78 °C to room temperature | Lithiation at low temp, warming for reaction |

| Alkyllithium equivalents | 2.0 to 2.2 equiv | Ensures complete lithiation |

| Reaction time | 1.5 to 3 hours | Lithiation and electrophilic addition |

| Quenching agent | Methanol or saturated NH4Cl solution | Neutralizes reaction mixture |

| Purification | Flash chromatography (SiO2) | Hexane/ethyl acetate gradient |

| Typical yield | 30–70% depending on electrophile and conditions | Yields vary with reagent and temperature |

One-Pot Synthesis via 2,N-Dilithiobenzamides and Carboxylic Esters

An alternative and efficient one-pot method involves:

- Preparation of 2,N-dilithiobenzamides by treatment of benzothioamide derivatives with n-butyllithium.

- Subsequent reaction with carboxylic esters at low temperature (−78 °C to 0 °C) to form 3-hydroxy-2,3-dihydro-1H-isoindole-1-thione intermediates.

- Aqueous workup yields the hydroxy-substituted isoindolinone derivatives.

This method is notable for:

- Its operational simplicity.

- The use of readily available starting materials.

- Applicability to various substituted derivatives, including those with methylphenyl groups.

Detailed Experimental Procedure Example

Synthesis of 3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one

-

- Dissolve the appropriate N-(4-methylphenyl)isoindolinone precursor (1.0 mmol) in dry THF (20 mL) under argon.

- Cool the solution to −78 °C.

- Add n-butyllithium (2.0 mmol, 1.6 M in hexane) dropwise.

- Stir at −78 °C for 1 hour, then gradually warm to 0 °C over 1 hour.

-

- Add the electrophile (e.g., benzaldehyde or ethyl benzoate, 1.0 mmol) dropwise at 0 °C.

- Stir the reaction mixture at 0 °C to room temperature for 2 hours.

-

- Quench the reaction with saturated aqueous ammonium chloride (20 mL).

- Extract the aqueous layer with ethyl acetate (3 × 15 mL).

- Wash combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

- Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients (4:1 to 2:1).

- Collect fractions containing the target compound, confirmed by NMR and mass spectrometry.

Research Findings and Mechanistic Insights

- The lithiation occurs preferentially at the aromatic ring adjacent to the lactam nitrogen, enabling regioselective functionalization.

- The hydroxy group at position 3 is introduced via nucleophilic addition of the lithiated intermediate to the electrophile, followed by protonation during workup.

- Reaction temperature critically influences product distribution; lower temperatures favor lithiation but may slow electrophilic addition.

- Prolonged reaction times at room temperature can lead to equilibrium between hydroxy and amino derivatives, affecting yields.

- The presence of substituents such as the 4-methylphenyl group influences the electronic environment, potentially affecting lithiation efficiency and product stability.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Organolithium lithiation + electrophile quench | n-BuLi or i-PrLi in THF, −78 °C to rt; electrophiles like esters or aldehydes | High regioselectivity; versatile | Requires strict anhydrous conditions; moderate yields |

| One-pot 2,N-dilithiobenzamide + carboxylic esters | n-BuLi, THF, −78 °C to 0 °C; esters as electrophiles | Operational simplicity; broad substrate scope | Slow reaction at low temp; requires careful temperature control |

| Hydrazine-mediated transformations (for related derivatives) | Hydrazine monohydrate, reflux in propanol | Enables further functionalization | Longer reaction times; not direct for hydroxy derivative |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Preliminary studies indicate that compounds in the isoindolone class may exhibit notable biological activities. Research has suggested potential applications in:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models.

- Antimicrobial Properties : The compound's structure may contribute to antibacterial and antifungal activities, making it a candidate for further pharmacological exploration.

- Neuroprotective Effects : Isoindolone derivatives have been investigated for their neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The applications of 3-hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one in medicinal chemistry are particularly noteworthy:

- Drug Development : The compound serves as a scaffold for designing new drugs targeting various diseases due to its bioactive properties.

- Synthetic Intermediates : It is utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic effects.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of isoindolone derivatives on breast cancer cell lines. The results indicated that compounds similar to 3-hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one exhibited significant cytotoxicity against MCF-7 cells, suggesting a potential pathway for developing anticancer agents .

Case Study 2: Antimicrobial Activity

Research conducted on isoindolone derivatives demonstrated their effectiveness against various bacterial strains. In vitro tests showed that certain modifications to the structure enhanced antimicrobial potency, indicating that further exploration could lead to new antibiotics derived from this compound.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Thermodynamic and Solubility Trends

- Hydrophobicity : Methyl and phenyl substituents increase logP values, reducing aqueous solubility. For example, the 4-methylphenyl derivative is less polar than its unsubstituted counterpart .

- Melting Points : Bulky substituents (e.g., 2-methylphenyl) raise melting points due to enhanced crystal packing efficiency .

Biological Activity

3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one, also known by its CAS number 3532-71-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is . The structure features a hydroxyl group and two phenyl rings that contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure allows for the scavenging of free radicals, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress within cells.

- Anticancer Properties : Several studies have reported that isoindole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one have shown cytotoxic effects against various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This effect is likely mediated through modulation of signaling pathways involved in cell survival.

Anticancer Activity

A study conducted on the effects of isoindole derivatives on human colon cancer cell lines (HCT116) demonstrated that these compounds could significantly reduce cell viability. The mechanism was linked to the activation of caspase 3 and the downregulation of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

In a model assessing neuroprotection, 3-Hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one was shown to reduce apoptosis in neuronal cells exposed to oxidative stress. This was associated with decreased levels of reactive oxygen species (ROS) and upregulation of neuroprotective factors .

Data Summary Table

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 3-hydroxy-2-(4-methylphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via intramolecular cyclization or amidoalkylation reactions. For example, a general procedure involves refluxing precursors in polar aprotic solvents (e.g., DMF or THF) with catalysts like Lewis acids (e.g., ZnCl₂). Purification often employs flash column chromatography (EtOAc/hexane gradients) to isolate isomers or byproducts . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield and reduce side reactions.

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and regiochemistry?

X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for determining absolute configuration and crystal packing. Monoclinic space groups (e.g., C2/c) with unit cell parameters (e.g., a = 11.093 Å, β = 101.777°) provide high-resolution data . Complementary techniques include NMR (¹H/¹³C, COSY, NOESY) to confirm substituent positions and FT-IR for functional group validation.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Use CO₂ or dry chemical powder for fire emergencies, as water jets may disperse toxic fumes .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder or twinning in this compound’s X-ray diffraction data?

Disorder in the dihydroisoindole ring or substituents (e.g., methylphenyl groups) can complicate refinement. Strategies include:

Q. How does this compound inhibit HIV-1 integrase, and what assays validate its mechanism?

The dihydroisoindol-1-one scaffold chelates divalent metal ions (Mg²⁺/Mn²⁺) in the integrase active site, blocking viral DNA strand transfer. Biochemical assays include:

- 3’-Processing/Strand Transfer Assays : Quantify inhibition using radiolabeled oligonucleotides and gel electrophoresis .

- Time-Resolved FRET : Monitor conformational changes in integrase upon binding.

- Cell-Based Antiviral Assays : Measure reduction in HIV-1 replication using luciferase reporter vectors .

Q. How do substituent modifications (e.g., hydroxy, methylphenyl) impact structure-activity relationships (SAR) in related dihydroisoindol-1-one derivatives?

- Hydroxy Groups : Enhance metal chelation but may reduce bioavailability due to polarity.

- Methylphenyl Substituents : Improve hydrophobic interactions with integrase’s catalytic core domain.

- Trifluoromethyl Additions : Increase metabolic stability but may introduce steric hindrance. SAR studies require systematic synthesis of analogs followed by enzymatic IC₅₀ and cytotoxicity profiling .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and thermal conditions?

Q. How can polymorphism affect the compound’s crystallinity and bioavailability?

Polymorphs arise from solvent-dependent crystallization (e.g., ethanol vs. acetonitrile). Techniques to characterize polymorphs:

- Differential Scanning Calorimetry (DSC) : Identify melting point variations.

- Powder X-ray Diffraction (PXRD) : Compare lattice parameters.

- Dissolution Testing : Evaluate bioavailability differences between forms .

Q. What computational approaches validate the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Model binding to HIV-1 integrase over 100 ns trajectories.

- Docking Studies (AutoDock Vina) : Predict binding poses using crystallographic integrase structures (PDB: 1QS4).

- QM/MM Calculations : Assess metal coordination geometry at the DFT/B3LYP level .

Q. How can bioisosteric replacement strategies improve the compound’s pharmacokinetic profile?

Replace the hydroxy group with a bioisostere like a sulfonamide or boronic acid to enhance solubility without compromising metal chelation. Evaluate logP, plasma protein binding, and CYP450 inhibition in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.